molecular formula C11H13BrN2O3 B7868241 3-(2-Bromo-4-nitrophenoxy)piperidine

3-(2-Bromo-4-nitrophenoxy)piperidine

Cat. No.: B7868241
M. Wt: 301.14 g/mol
InChI Key: HTFQZJJRSCGUHR-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-nitrophenoxy)piperidine is a piperidine derivative featuring a phenoxy substituent at the 3-position of the piperidine ring. The phenoxy group is further substituted with a bromine atom at the 2-position and a nitro group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and chemical research.

Properties

IUPAC Name

3-(2-bromo-4-nitrophenoxy)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c12-10-6-8(14(15)16)3-4-11(10)17-9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFQZJJRSCGUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-nitrophenoxy)piperidine typically involves the following steps:

    Nitration of 2-bromophenol: This step introduces the nitro group to the phenol ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

    Formation of 2-bromo-4-nitrophenol: The nitrated product is then isolated and purified.

    Etherification: The 2-bromo-4-nitrophenol is reacted with piperidine in the presence of a base such as potassium carbonate to form this compound. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-nitrophenoxy)piperidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic substitution: Formation of substituted phenoxy derivatives.

    Reduction: Formation of 3-(2-Amino-4-nitrophenoxy)piperidine.

    Oxidation: Formation of piperidinone derivatives.

Scientific Research Applications

3-(2-Bromo-4-nitrophenoxy)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-nitrophenoxy)piperidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro and bromo groups can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenoxy Group

3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride
  • Structure: Phenoxy group has bromine (2-position) and ethyl (4-position).
  • Key Differences: The ethyl group (electron-donating) contrasts with the nitro group (electron-withdrawing) in the target compound.
  • Physicochemical Properties : Higher lipophilicity (logP) compared to the nitro analog due to the ethyl group .
4-(2-Bromo-4-fluoro-phenoxymethyl)-piperidine
  • Structure: Bromine (2-position) and fluorine (4-position) on phenoxy, attached via a methylene bridge to piperidine.
  • Key Differences : Fluorine’s smaller size and electronegativity may enhance metabolic stability but reduce steric hindrance compared to nitro. The methylene bridge increases flexibility .
General Substituent Impact
Substituent (Position) Electronic Effect LogP (Predicted) Bioactivity Relevance
-NO₂ (4-) Strong EWG ~1.2 Enhances reactivity, may improve binding to charged residues
-Br (2-) Moderate EWG - Increases molecular weight, may participate in halogen bonding
-Et (4-) EDA ~2.5 Higher lipophilicity, potential for improved membrane permeability
-F (4-) Moderate EWG ~1.8 Balances metabolic stability and polarity

EWG = Electron-Withdrawing Group; EDA = Electron-Donating Alkyl Group .

Piperidine vs. Piperazine Scaffolds

  • Piperidine (Target Compound) :

    • Saturated six-membered ring with one nitrogen atom.
    • Basic (pKa ~11), enabling protonation at physiological pH, which influences solubility and target interactions.
  • Piperazine (Analog in Compound II, ) :

    • Contains two nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
    • Lower basicity (pKa ~9.8) compared to piperidine.
    • Crystal packing studies show piperazine derivatives form distinct intermolecular interactions (e.g., C–H⋯H contacts) compared to piperidine analogs .

Positional Isomerism and SAR Insights

  • 3-Substituted Piperidines (Target Compound) :

    • Substitution at the 3-position of piperidine optimizes spatial orientation for binding to targets like enzymes or receptors.
    • highlights that asymmetric substitution (e.g., 3- and 5-positions) on piperidine improves potency (KD = 150 nmol/L vs. 200+ nmol/L for symmetric analogs) .
  • 4-Substituted Piperidines (e.g., 4-(4-Fluorophenyl)piperidine) :

    • Substitution at the 4-position may reduce conformational flexibility, impacting target engagement.
    • Fluorine’s electronegativity enhances dipole interactions but may reduce metabolic stability compared to nitro groups .

Chiral Center Influence

  • Target Compound: No direct evidence of chirality, but emphasizes that chiral centers in piperidine rings (e.g., 3-position) enhance potency. For example, compound 40 (asymmetric substitution) showed superior PCAF inhibition (KD < 150 nmol/L) compared to symmetric analogs .

Biological Activity

3-(2-Bromo-4-nitrophenoxy)piperidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The piperidine ring is known for its presence in various pharmacologically active compounds, and modifications to this structure can lead to diverse biological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound features a piperidine ring substituted with a bromonitrophenoxy group. This specific substitution pattern is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with nitro groups on the phenyl ring showed enhanced antibacterial activity against various bacterial strains. The presence of electron-withdrawing groups like bromine and nitro enhances the compound's ability to inhibit bacterial growth, potentially through disruption of bacterial cell wall synthesis or function .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
2,6-dipiperidino-1,4-dibromobenzeneStaphylococcus aureus16 µg/mL
NPD-0227Pseudomonas aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of piperidine derivatives. The introduction of various substituents on the piperidine ring affects both the potency and selectivity of these compounds.

  • Electron-Withdrawing Groups : Compounds with nitro or bromo substitutions generally show increased activity due to enhanced electrophilicity.
  • Hydrophobic Interactions : The size and shape of substituents influence how well the compound interacts with target proteins.
  • Binding Affinity : Modifications can either increase or decrease binding affinity to specific receptors or enzymes, impacting overall efficacy.

Table 2: Summary of SAR Findings

Substituent TypeEffect on ActivityExample Compound
Nitro groupIncreases antibacterial potencyThis compound
Bromo groupEnhances binding affinityVarious piperidine derivatives
Alkyl chainsModulates lipophilicityPiperazine derivatives

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